Cas no 1378531-80-6 (DBCO-PEG5-NHS ester)

DBCO-PEG5-NHS ester 化学的及び物理的性質
名前と識別子
-
- DBCO –PEG5– NHS Ester
- DBCO-NHCO-PEG5-NHS ester
- DBCO-PEG(5)-NHS
- DBCO-NH-PEG4-CH2CH2COONHS ester
- Dibenzoazacyclooctyne-penta(ethylene glycol)-propanoic acid succinimidyl ester
- MFCD28334547
- DA-72585
- G77027
- HY-140275
- SCHEMBL15249014
- AKOS040741602
- DBCO-NH-PEG5-NHS ester
- CS-0114850
- DBCO-PEG5-NHSester
- (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
- BP-22448
- 1378531-80-6
- DBCO-PEG5-NHS ester
-
- MDL: MFCD28334547
- インチ: 1S/C36H43N3O11/c40-32(37-16-13-33(41)38-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)38)14-17-45-19-21-47-23-25-49-26-24-48-22-20-46-18-15-36(44)50-39-34(42)11-12-35(39)43/h1-8H,11-27H2,(H,37,40)
- InChIKey: VGKLBFTYZNBCQG-UHFFFAOYSA-N
- ほほえんだ: O=C(CCNC(CCOCCOCCOCCOCCOCCC(=O)ON1C(CCC1=O)=O)=O)N1C2C=CC=CC=2C#CC2C=CC=CC=2C1
計算された属性
- せいみつぶんしりょう: 693.28975920 g/mol
- どういたいしつりょう: 693.28975920 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 11
- 重原子数: 50
- 回転可能化学結合数: 23
- 複雑さ: 1170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- ぶんしりょう: 693.7
- トポロジー分子極性表面積: 159
DBCO-PEG5-NHS ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM339526-100mg |
DBCO-NHCO-PEG5-NHS ester |
1378531-80-6 | 95%+ | 100mg |
$*** | 2023-03-30 | |
TRC | D194998-10mg |
DBCO-PEG5-NHS ester |
1378531-80-6 | 10mg |
$ 270.00 | 2023-09-08 | ||
BAI LING WEI Technology Co., Ltd. | D194998-2mg |
DBCO-PEG5-NHS ester |
1378531-80-6 | 2mg |
¥ 980 | 2022-04-26 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1185490-100mg |
DBCO-NHCO-PEG5-NHS ester |
1378531-80-6 | 98% | 100mg |
¥9101 | 2023-04-15 | |
eNovation Chemicals LLC | Y1260731-1g |
Dibenzoazacyclooctyne-penta(ethylene glycol)-propanoic acid succinimidyl ester |
1378531-80-6 | í¦ 95% (HPLC) | 1g |
$5710 | 2023-09-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22448-25mg |
DBCO-PEG5-NHS ester |
1378531-80-6 | 95% | 25mg |
2493.0CNY | 2021-07-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | Click806-10mg |
DBCO-PEG5-NHS ester |
1378531-80-6 | 10mg |
1425CNY | 2021-05-08 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | Click806-4*2mg |
DBCO-PEG5-NHS ester |
1378531-80-6 | 4*2mg |
1935CNY | 2021-05-08 | ||
TRC | D194998-2mg |
DBCO-PEG5-NHS ester |
1378531-80-6 | 2mg |
$ 87.00 | 2023-09-08 | ||
BAI LING WEI Technology Co., Ltd. | D194998-1mg |
DBCO-PEG5-NHS ester |
1378531-80-6 | 1mg |
¥ 700 | 2022-04-26 |
DBCO-PEG5-NHS ester 関連文献
-
Terence Tieu,Marcin Wojnilowicz,Pie Huda,Kristofer J. Thurecht,Helmut Thissen,Nicolas H. Voelcker,Anna Cifuentes-Rius Biomater. Sci. 2021 9 133
-
Soonmin Kwon,Hyunsu Choi,Changhee Park,Sangkee Choi,Eunha Kim,Sung Won Kim,Choung-Soo Kim,Heebeom Koo Biomater. Sci. 2021 9 108
DBCO-PEG5-NHS esterに関する追加情報
Introduction to DBCO-PEG5-NHS Ester
DBCO-PEG5-NHS ester is a versatile and innovative compound with the CAS number 1378531-80-6. This compound has gained significant attention in the fields of bioconjugation, drug delivery, and materials science due to its unique properties and functionality. The molecule consists of a dibenzocyclooctene (DBCO) core, a polyethylene glycol (PEG) chain of five units, and an N-hydroxysuccinimide (NHS) ester group. Each component plays a critical role in enabling the compound's applications in various research and industrial settings.
The DBCO moiety is known for its ability to undergo [4+2] cycloaddition reactions with tetrazines, making it a valuable component in click chemistry. This reactivity allows for the formation of stable covalent bonds under mild conditions, which is particularly advantageous in biological systems where harsh reaction conditions can damage sensitive molecules. The integration of PEG, a biocompatible polymer, enhances the compound's solubility and reduces immunogenicity, making it suitable for applications in drug delivery and bioconjugation.
The NHS ester group serves as an active ester that reacts with primary amine groups, enabling efficient coupling reactions with proteins, peptides, and other amine-containing molecules. This functionality makes DBCO-PEG5-NHS ester an ideal tool for creating bioconjugates, such as antibody-drug conjugates (ADCs) and enzyme-linked immunosorbent assays (ELISAs). Recent studies have demonstrated the use of this compound in developing targeted drug delivery systems, where its click chemistry capability facilitates the precise assembly of therapeutic agents with targeting ligands.
In terms of synthesis, DBCO-PEG5-NHS ester is typically prepared through a multi-step process involving the coupling of DBCO with PEG and subsequent activation with NHS. The synthesis often requires optimization to ensure high purity and stability of the final product. Researchers have explored various strategies to improve the yield and efficiency of this synthesis, including the use of more efficient coupling agents and reaction conditions.
The applications of DBCO-PEG5-NHS ester are vast and continually expanding. In drug delivery, it has been utilized to create stimuli-responsive systems that release drugs in response to specific environmental cues, such as pH or temperature changes. In materials science, it has been employed to develop self-healing polymers and advanced coatings with enhanced mechanical properties. Additionally, its role in diagnostic imaging has been explored, where it serves as a linker between imaging agents and targeting molecules.
Recent advancements in click chemistry have further enhanced the utility of DBCO-PEG5-NHS ester. For instance, researchers have developed methods to perform click reactions under physiological conditions, broadening its applicability in vivo. Furthermore, its compatibility with other bioorthogonal reactions has enabled the creation of multi-functional bioconjugates with unprecedented complexity and precision.
In conclusion, DBCO-PEG5-NHS ester, with its unique combination of click chemistry reactivity, biocompatibility, and functional versatility, continues to be a valuable tool in various scientific disciplines. As research progresses, new applications and improvements in its synthesis are expected to further solidify its role in advancing biomedical technologies.
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